4-((苄氧基)甲基)-N-(4-氯苄基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

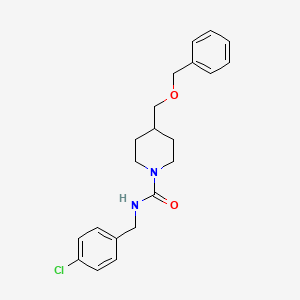

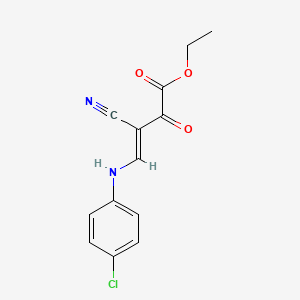

The compound "4-((benzyloxy)methyl)-N-(4-chlorobenzyl)piperidine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities, including as catalysts in chemical reactions and as potential therapeutic agents. The structure of this compound suggests that it contains a piperidine ring, which is a common feature in many pharmacologically active molecules, and it is substituted with benzyl and chlorobenzyl groups, indicating potential for interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, a similar compound was synthesized using a four-step reaction from piperidin-4-one, involving elimination, reduction, and bromination reactions . Another related synthesis involved the preparation of an intermediate followed by a reaction with an aryllithium reagent to introduce a carbon-14 label . These methods highlight the complexity and the careful planning required to synthesize such compounds, which often require specific conditions and reagents to achieve the desired chemical structure.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The substituents attached to this ring, such as benzyl and chlorobenzyl groups, can significantly influence the compound's chemical behavior and biological activity. The structure is typically confirmed using spectroscopic methods such as NMR (nuclear magnetic resonance) and MS (mass spectrometry) .

Chemical Reactions Analysis

Compounds with a piperidine backbone can participate in various chemical reactions. For example, they can act as Lewis basic catalysts in the hydrosilylation of N-aryl imines, where the presence of specific substituents like the arene sulfonyl group can be critical for achieving high enantioselectivity . Additionally, the presence of reactive functional groups allows for further chemical modifications, which can be utilized to synthesize novel derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic rings and substituents like chlorobenzyl groups can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's potential use in pharmaceutical applications, as they determine how the compound behaves in biological systems and during chemical reactions. The antibacterial activities of some derivatives have been evaluated, indicating the potential for these compounds to act against both Gram-negative and Gram-positive bacteria .

科学研究应用

合成与生物活性

4-((苄氧基)甲基)-N-(4-氯苄基)哌啶-1-甲酰胺及其结构类似物一直是科学研究的主题,主要在合成化学和生物活性的背景下。尽管对这种特定化合物的直接引用有限,但可以从对密切相关化合物的研究中获得见解,以了解潜在的应用。

抗惊厥特性:与 4-((苄氧基)甲基)-N-(4-氯苄基)哌啶-1-甲酰胺具有结构特征的烯胺酮因其抗惊厥活性而受到研究。某些抗惊厥烯胺酮的晶体结构表明,这些化合物通过特定的结构构象可能与生物靶标相互作用以发挥其作用 (Kubicki, Bassyouni, & Codding, 2000).

相关化合物的代谢见解:对食欲素 1 和 2 受体拮抗剂 SB-649868 的分布和代谢的研究提供了对类似化合物可能经历的代谢途径的见解,包括氧化和重排。此类研究对于了解潜在治疗剂的药代动力学和药效学至关重要 (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

化学合成和反应性:结构相似的化合物的制备和表征已得到详细说明,提供了可用于合成 4-((苄氧基)甲基)-N-(4-氯苄基)哌啶-1-甲酰胺的方法。这些包括狄克曼缩合和各种烷基化研究等反应,为研究和开发目的提供创建和修改类似分子的途径 (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(phenylmethoxymethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O2/c22-20-8-6-17(7-9-20)14-23-21(25)24-12-10-19(11-13-24)16-26-15-18-4-2-1-3-5-18/h1-9,19H,10-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOMZZGPPKDJOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((benzyloxy)methyl)-N-(4-chlorobenzyl)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)

![N-(4-cyanophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B3018504.png)

![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3018507.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B3018508.png)

![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)

![4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B3018513.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide](/img/structure/B3018522.png)